[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride
Description
Properties
IUPAC Name |
(2-methyl-4-pyrazol-1-ylphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-9-7-11(4-3-10(9)8-12)14-6-2-5-13-14;;/h2-7H,8,12H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFGPRLHHKJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=CC=N2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride typically involves the condensation of 2-methyl-4-(1H-pyrazol-1-yl)benzaldehyde with an amine source under acidic conditions to form the methanamine derivative. This is followed by the addition of hydrochloric acid to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are common practices to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Solubility: The dihydrochloride salt form in the reference compound improves aqueous solubility compared to non-salt analogs like the acetamide derivative (BD227303) .
- Molecular Weight : The reference compound (285.16 g/mol) is lighter than BD227303 (499.47 g/mol), suggesting better membrane permeability .
Biological Activity
[2-Methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride (CAS No. 2138117-78-7) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring and an amine functional group. The molecular formula is , with a molecular weight of 260.16 g/mol. The compound exhibits properties that may contribute to its biological activity, including its solubility and stability profiles.
Biological Activity Overview
Research indicates that this compound shows promise in various therapeutic areas, particularly in anti-inflammatory, anticancer, and antimicrobial activities.
1. Anti-inflammatory Activity
Studies have demonstrated that aminopyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in inflammatory pathways .
2. Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. For instance, it was evaluated against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines, demonstrating a mean growth inhibition percentage of 38.44% and 54.25%, respectively . These findings suggest that this compound may act as a lead structure for developing new anticancer agents.
3. Antimicrobial Activity
Preliminary evaluations indicate that the compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive bacteria . This suggests its potential application in treating bacterial infections.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell signaling pathways related to inflammation and cancer progression.
- Modulation of Cytokine Release : By affecting the release of cytokines, it can alter the inflammatory response, providing therapeutic benefits in inflammatory diseases.
Case Studies
Several case studies highlight the efficacy of this compound:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanamine dihydrochloride?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Mannich reactions are effective for introducing amine groups into aromatic systems (as seen in structurally similar compounds) . Key steps include:
- Reacting 2-methyl-4-chlorophenyl precursors with 1H-pyrazole under basic conditions.
- Quaternizing the amine with HCl to form the dihydrochloride salt.
- Purification via recrystallization or column chromatography.
- Characterization : Use NMR (¹H/¹³C), HPLC (as in ), and mass spectrometry to confirm purity and structure .
Q. How should researchers handle safety and storage of this compound?
- Safety Protocols :
- Avoid inhalation, skin contact, or ingestion. Use fume hoods, gloves, and protective eyewear (per GHS guidelines in ).
- In case of exposure, follow first-aid measures (e.g., rinse eyes with water for 15 minutes, seek medical attention for persistent irritation) .
Q. What analytical techniques are critical for structural validation?
- Techniques :
- X-ray crystallography : For resolving crystal packing and hydrogen-bonding networks (using SHELX programs for refinement; ).
- Thermogravimetric analysis (TGA) : To assess thermal stability and hydrate formation.
- Elemental analysis : Verify stoichiometry of the dihydrochloride salt .
Advanced Research Questions
Q. How can SHELXL improve the refinement of this compound’s crystal structure?
- Procedure :
Data Input : Import intensity data (e.g., .hkl files) into SHELXL.
Parameterization : Adjust displacement parameters (ADPs) for anisotropic atoms and apply Twin Laws for twinned crystals .
Validation : Use R-factors, goodness-of-fit (GoF), and Hirshfeld surface analysis to check for errors.
- Example : SHELXL’s robust handling of high-resolution data enables precise modeling of hydrogen atoms in the pyrazole ring .
Q. What strategies address contradictions in reaction yields during scale-up?
- Troubleshooting :
- Kinetic Analysis : Use in-situ IR or HPLC () to monitor intermediates and optimize reaction time/temperature.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution efficiency compared to THF .
- Byproduct Identification : Employ LC-MS to detect side products (e.g., over-alkylation) and adjust stoichiometry .
Q. How can computational modeling predict this compound’s reactivity in catalytic systems?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to model transition states for pyrazole ring functionalization.
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina.
- Solvent Models : Include implicit solvation (e.g., PCM) to assess solubility and protonation states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
